2-Bromo-4,6-dichlorobenzonitrile
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Overview
Description
2-Bromo-4,6-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N It is a derivative of benzonitrile, characterized by the presence of bromine and chlorine atoms at the 2, 4, and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dichlorobenzonitrile typically involves the bromination and chlorination of benzonitrile derivatives. One common method includes the selective bromination of 2,6-dichlorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of heterogeneous catalysts in the bromination and chlorination steps can significantly improve the efficiency of the synthesis . Additionally, continuous flow reactors are sometimes utilized to maintain optimal reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dichlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted benzonitriles with the nucleophile replacing the halogen atoms.
Reduction: The primary product is the corresponding benzylamine.
Scientific Research Applications
2-Bromo-4,6-dichlorobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Bromo-4,6-dichlorobenzonitrile exerts its effects is primarily through its interactions with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its halogen atoms can participate in halogen bonding, which enhances its binding affinity to molecular targets .
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 4-Bromo-2,6-dichlorobenzonitrile
Comparison: 2-Bromo-4,6-dichlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and binding properties compared to its analogs. For instance, the bromine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications .
Properties
IUPAC Name |
2-bromo-4,6-dichlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBWCZPVMFKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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